molecular formula C13H23NO3 B11817398 tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B11817398
M. Wt: 241.33 g/mol
InChI Key: DYNBVMDFILMTMQ-VQXHTEKXSA-N
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Description

(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[222]octane-2-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the tert-butyl ester and hydroxymethyl groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, this compound has potential applications in the study of enzyme mechanisms and as a ligand in biochemical assays. Its bicyclic structure can mimic natural substrates, making it useful in probing enzyme active sites.

Medicine

In medicine, (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is being investigated for its potential as a drug candidate. Its unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a promising lead compound in drug discovery.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its rigid bicyclic structure can impart strength and stability to polymers and other materials.

Mechanism of Action

The mechanism by which (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, activation of receptors, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate apart is its unique bicyclic structure, which imparts rigidity and specificity in its interactions with biological and chemical targets. This makes it a valuable compound in various fields of research and industry.

Biological Activity

Tert-butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate, commonly referred to as M4 , is a compound of significant interest in pharmacological research due to its potential therapeutic applications, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H23NO3
  • CAS Number : 869658-28-6
  • Molar Mass : 227.33 g/mol

The compound features a bicyclic structure that is characteristic of many alkaloids, which contributes to its biological activity.

Research indicates that M4 exhibits dual inhibitory effects on key enzymes involved in Alzheimer's pathology:

  • Acetylcholinesterase (AChE) Inhibition :
    • M4 has been shown to inhibit AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for memory and learning processes. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in AD patients.
  • β-Secretase Inhibition :
    • The compound also acts as a β-secretase inhibitor, which is vital in reducing the formation of amyloid-beta peptides that aggregate to form plaques in the brains of AD patients. Studies have reported an IC50 value of 15.4 nM for β-secretase inhibition by M4, indicating potent activity against this target .

Neuroprotective Effects

In vitro studies have demonstrated that M4 can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. The protective mechanism involves:

  • Reduction of pro-inflammatory cytokines such as TNF-α and IL-6.
  • Decrease in oxidative stress markers like malondialdehyde (MDA) .

In Vivo Studies

In animal models, particularly those subjected to scopolamine-induced memory impairment, M4 exhibited moderate protective effects against cognitive decline. However, it did not significantly outperform established treatments like galantamine . This suggests that while M4 has promising properties, its efficacy may be limited by factors such as bioavailability within the central nervous system.

Case Studies and Research Findings

  • In Vitro Studies :
    • M4 was tested on cultured astrocytes and neuronal cells exposed to Aβ1-42. The results indicated a reduction in cell death and inflammatory responses when treated with M4 compared to untreated controls .
  • Animal Model Research :
    • In a rat model treated with scopolamine, M4 showed a reduction in oxidative stress markers but did not significantly improve memory performance compared to controls treated with galantamine .

Comparative Analysis of Biological Activity

CompoundAChE Inhibitionβ-Secretase InhibitionNeuroprotective Effects
M4Yes (K_i = 0.17 μM)IC50 = 15.4 nMModerate
GalantamineYesNoSignificant

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3S)-3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-10-6-4-9(5-7-10)11(14)8-15/h9-11,15H,4-8H2,1-3H3/t9?,10?,11-/m1/s1

InChI Key

DYNBVMDFILMTMQ-VQXHTEKXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](C2CCC1CC2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CO)CC2

Origin of Product

United States

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